molecular formula C11H9Cl2NO2S B15207295 3-(2,4-Dichlorophenyl)-4-(methanesulfonyl)-1H-pyrrole CAS No. 87388-60-1

3-(2,4-Dichlorophenyl)-4-(methanesulfonyl)-1H-pyrrole

Cat. No.: B15207295
CAS No.: 87388-60-1
M. Wt: 290.2 g/mol
InChI Key: GKRRSUIEGKHTPZ-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a methylsulfonyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and methylsulfonylacetone.

    Formation of Intermediate: The initial step involves the condensation of 2,4-dichlorobenzaldehyde with methylsulfonylacetone in the presence of a base such as sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrrole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-1H-pyrrole: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    4-(Methylsulfonyl)-1H-pyrrole:

Uniqueness

3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrrole is unique due to the presence of both the 2,4-dichlorophenyl and methylsulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

87388-60-1

Molecular Formula

C11H9Cl2NO2S

Molecular Weight

290.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C11H9Cl2NO2S/c1-17(15,16)11-6-14-5-9(11)8-3-2-7(12)4-10(8)13/h2-6,14H,1H3

InChI Key

GKRRSUIEGKHTPZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CNC=C1C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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